molecular formula C14H20N2O B2515189 2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one CAS No. 1384748-36-0

2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2515189
CAS No.: 1384748-36-0
M. Wt: 232.327
InChI Key: UZEBCEOUGUEKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one is an organic compound characterized by its unique structure, which includes a piperidine ring, an ethanone backbone, and two alkynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidin-1-yl ethanone intermediate, which is then subjected to alkynylation reactions. The key steps include:

    Formation of Piperidin-1-yl Ethanone: This can be achieved by reacting piperidine with an appropriate acylating agent such as acetyl chloride under basic conditions.

    Alkynylation: The intermediate is then reacted with but-2-yn-1-yl and prop-2-yn-1-yl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide to introduce the alkynyl groups.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkynyl groups to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the alkynyl positions, where nucleophiles such as amines or thiols replace the alkynyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Azides or thiols derivatives.

Scientific Research Applications

2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which 2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkynyl groups can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. Additionally, the piperidine ring can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(morpholin-4-yl)ethan-1-one
  • **2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(pyrrolidin-1-yl)ethan-1-one

Uniqueness

Compared to similar compounds, 2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one is unique due to its specific combination of alkynyl groups and the piperidine ring. This structure provides distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Would you like more detailed information on any specific section?

Properties

IUPAC Name

2-[but-2-ynyl(prop-2-ynyl)amino]-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-5-10-15(9-4-2)13-14(17)16-11-7-6-8-12-16/h2H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEBCEOUGUEKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(CC#C)CC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.